Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-
CAS No.: 644984-56-5
Cat. No.: VC16895970
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 644984-56-5 |
|---|---|
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | methyl (3S)-3-[methyl-[(1S)-1-phenylethyl]amino]butanoate |
| Standard InChI | InChI=1S/C14H21NO2/c1-11(10-14(16)17-4)15(3)12(2)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3/t11-,12-/m0/s1 |
| Standard InChI Key | RMPJGESTQIAGBC-RYUDHWBXSA-N |
| Isomeric SMILES | C[C@@H](CC(=O)OC)N(C)[C@@H](C)C1=CC=CC=C1 |
| Canonical SMILES | CC(CC(=O)OC)N(C)C(C)C1=CC=CC=C1 |
Introduction
Structural and Stereochemical Features
The compound’s structure centers on a four-carbon butanoic acid chain, where the third carbon hosts a methyl ester group (-COOCH₃) and a tertiary amine substituent. The amine group is further substituted with a methyl group and a (1S)-1-phenylethyl moiety, introducing chirality at both the C3 position of the butanoic acid and the C1 position of the phenethyl group. This dual stereochemical configuration (3S,1S) is critical for its biological interactions, as enantiomeric purity often dictates binding affinity in receptor-ligand systems.
Key structural attributes include:
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Ester functionality: Enhances solubility in organic solvents and serves as a prodrug motif in medicinal chemistry.
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Tertiary amine: Provides a site for protonation, influencing pharmacokinetic properties such as membrane permeability.
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Aromatic phenethyl group: Contributes to hydrophobic interactions in biological systems.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions optimized for yield and stereochemical control. A representative protocol involves:
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Condensation Reactions: Starting materials such as chiral phenethylamines and methyl acetoacetate undergo nucleophilic substitution in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
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Catalytic Functionalization: Acid catalysts (e.g., p-toluenesulfonic acid) or Lewis acids facilitate the formation of the tertiary amine bond.
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Stereochemical Resolution: Chiral chromatography or enzymatic resolution ensures enantiomeric purity.
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Phenethylamine derivative, methyl acetoacetate, THF, 60°C | Formation of Schiff base intermediate |
| 2 | Borane-THF complex, room temperature | Reduction of imine to amine |
| 3 | Methanol quench, sodium carbonate neutralization | Isolation of product |
Reaction Mechanisms
The compound participates in characteristic reactions of esters and amines:
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Hydrolysis: Under basic conditions (e.g., NaOH), the methyl ester undergoes saponification to yield the corresponding carboxylic acid.
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Alkylation: The tertiary amine reacts with alkyl halides to form quaternary ammonium salts, altering solubility and bioactivity.
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Oxidation: The benzylic position of the phenethyl group is susceptible to oxidation, forming ketone derivatives.
Applications in Scientific Research
Pharmaceutical Development
The compound’s structure aligns with pharmacophores found in neuromodulators and enzyme inhibitors. Its chiral amine moiety mimics motifs in serotonin reuptake inhibitors, suggesting potential antidepressant applications. Preclinical studies highlight its ability to cross the blood-brain barrier, a trait leveraged in central nervous system (CNS) drug design.
Industrial Catalysis
In asymmetric catalysis, the compound serves as a chiral auxiliary in the synthesis of enantiomerically pure alcohols and amines. Its rigid structure facilitates stereochemical control in Diels-Alder and Michael addition reactions.
Comparative Analysis with Related Compounds
| Property | Target Compound | Analog (No Methyl Group) |
|---|---|---|
| Molecular Weight | 235.32 g/mol | 221.27 g/mol |
| Lipophilicity (logP) | Estimated 2.8 | Estimated 2.1 |
| Reactivity | Enhanced steric hindrance at amine | Higher nucleophilicity |
The methyl group reduces nucleophilicity at the amine but improves metabolic stability, a trade-off critical for drug longevity.
Future Research Directions
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Synthetic Optimization: Development of enantioselective catalytic methods to improve yield and reduce waste.
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Biological Screening: Evaluation of affinity for neurotransmitter transporters (e.g., serotonin, dopamine).
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Computational Modeling: Molecular dynamics simulations to predict binding modes with biological targets.
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